Methyl 6-iodohexanoate

Description

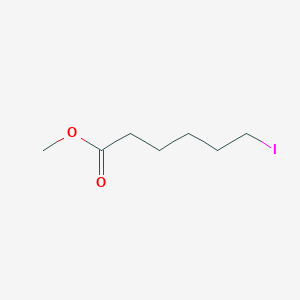

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-iodohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASHHAADPIIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Iodohexanoate

Strategies for Carbon-Iodine Bond Formation

The introduction of an iodine atom onto the hexanoate (B1226103) backbone is a critical step in the synthesis of methyl 6-iodohexanoate. The methodologies to achieve this can be broadly categorized into two main approaches: the conversion from an existing alkyl halide, typically a bromide, or the derivatization of a carboxylic acid precursor.

Halogen Exchange Reactions from Alkyl Bromides

One of the most common and effective methods for synthesizing alkyl iodides is through a halogen exchange process known as the Finkelstein reaction. wikipedia.org This reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide. organic-chemistry.org

The synthesis of this compound can be efficiently achieved by the nucleophilic displacement of its bromo-analogue, methyl 6-bromohexanoate. wikipedia.org This transformation is a classic example of an SN2 (substitution nucleophilic bimolecular) reaction. wikipedia.orgiitk.ac.in In this process, an iodide ion, typically from sodium iodide (NaI), acts as the nucleophile, attacking the carbon atom bonded to the bromine. iitk.ac.in The bromine atom is simultaneously displaced as a bromide ion, which serves as the leaving group.

The general reaction is as follows: CH3O2C(CH2)5Br + NaI → CH3O2C(CH2)5I + NaBr

This reaction works particularly well for primary alkyl halides like methyl 6-bromohexanoate. wikipedia.org The reactivity order for alkyl halides in such substitution reactions is generally I > Br > Cl > F, reflecting the bond strength of the carbon-halogen bond and the stability of the departing halide ion as a leaving group. msu.edu

The success of the Finkelstein reaction is highly dependent on the choice of solvent and other reaction conditions. wikipedia.org The reaction is an equilibrium process; however, it can be driven to completion by carefully selecting a solvent in which the reactant alkali metal iodide is soluble, but the resulting alkali metal halide (e.g., NaCl or NaBr) is not. wikipedia.org

Acetone is the classic solvent for this purpose. Sodium iodide (NaI) is soluble in acetone, while the sodium bromide (NaBr) or sodium chloride (NaCl) formed as a byproduct is insoluble and precipitates out of the solution. wikipedia.org This precipitation removes the bromide or chloride salt from the equilibrium, thereby driving the reaction forward according to Le Châtelier's principle. wikipedia.org

Other polar aprotic solvents can also be employed, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidinone, particularly when dealing with less reactive halides. wikipedia.orggoogle.com These solvents are effective at solvating the cation of the salt (e.g., Na⁺), leaving the iodide anion relatively "bare" and thus more nucleophilic and reactive. libretexts.org Temperature is another critical parameter; heating the reaction mixture typically increases the rate of reaction.

| Solvent | Type | Key Advantage | Notes |

|---|---|---|---|

| Acetone | Polar Aprotic | Differential solubility of halide salts (NaI is soluble, NaBr/NaCl are not), driving the reaction to completion. wikipedia.org | The most common and traditional solvent for this reaction. |

| Dimethylformamide (DMF) | Polar Aprotic | High polarity effectively solvates cations, enhancing nucleophilicity of the iodide ion. google.comlibretexts.org | Useful for less reactive alkyl halides. wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent at solvating cations, making the iodide anion highly reactive. wikipedia.orglibretexts.org | Often used in cases where other solvents fail to provide sufficient reactivity. |

| Acetonitrile | Polar Aprotic | Good solvating properties for the reactants. | Can be an effective alternative to acetone or DMF. |

Iodination of Carboxylic Acids or Derivatives

An alternative synthetic pathway involves starting with a carboxylic acid, either 6-iodohexanoic acid itself or a precursor that is later iodinated. This approach focuses on forming the methyl ester after the carbon-iodine bond is already in place.

If 6-iodohexanoic acid is used as the starting material, the synthesis of this compound is a straightforward esterification reaction. The most common method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. prepchem.comchemicalbook.com

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. prepchem.com A typical procedure involves refluxing a solution of 6-iodohexanoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com

Numerous protocols exist for the methyl esterification of carboxylic acids, which are applicable to 6-iodohexanoic acid. organic-chemistry.org While Fischer esterification is common, other methods can be advantageous, especially for sensitive substrates.

One alternative involves the use of methyl iodide with a non-nucleophilic base. reddit.com The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile to displace the iodide from methyl iodide in an SN2 reaction. reddit.comresearchgate.net

Other modern esterification reagents include:

Diazomethane: A highly effective but toxic and explosive reagent that provides a clean and quantitative conversion of carboxylic acids to methyl esters under very mild conditions. reddit.com

Dimethyl carbonate: A greener and less toxic methylating agent that can be used with a base catalyst like potassium carbonate (K₂CO₃). acs.org

Di-tert-butyl dicarbonate ((BOC)₂O): In the presence of a catalyst like N,N'-dimethylaminopyridine (DMAP), this reagent can facilitate the esterification of carboxylic acids with alcohols. researchgate.net

The choice of esterification protocol depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and reaction conditions. organic-chemistry.orgreddit.com

Synthesis from Cyclohexanone (B45756) Peroxy Ketals

The synthesis of ω-iodoalkanoic esters from cyclic ketones represents a viable, though less direct, pathway to molecules such as this compound. One conceptual approach involves the ring-opening of derivatives formed from cyclohexanone. While a direct, one-pot conversion from cyclohexanone peroxy ketals to this compound is not extensively documented, the strategy can be envisioned through a multi-step sequence.

Initially, cyclohexanone can undergo peroxidation to form cyclic peroxide derivatives. The subsequent ring-opening of these peroxides can be triggered to generate a six-carbon chain with functional groups at both ends. For instance, the Baeyer-Villiger oxidation of cyclohexanone yields ε-caprolactone, which can be opened to form 6-hydroxyhexanoic acid derivatives. Subsequent conversion of the hydroxyl group to an iodide and esterification of the carboxylic acid would lead to the target molecule.

A plausible, albeit hypothetical, route from a cyclohexanone peroxy ketal could involve a radical-mediated ring-opening. In this scenario, the peroxy linkage would be homolytically cleaved, initiating a cascade that results in the formation of a linear carbon chain. The introduction of iodine could be achieved through the use of an iodine-donating reagent during this process. However, specific and optimized protocols for this transformation are not prevalent in the literature.

Radical-Mediated Routes to Iodoalkanes

Radical-mediated reactions offer powerful tools for the introduction of iodine into unactivated C-H bonds, providing a direct route to iodoalkanes from hydrocarbon precursors. Classical methods such as the Hofmann-Löffler-Freytag reaction and the Barton reaction, while traditionally used for the synthesis of nitrogen-containing heterocycles or for deoxygenation, respectively, can be adapted for C-H iodination.

The Hofmann-Löffler-Freytag reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a remote carbon, typically at the δ-position. The resulting carbon-centered radical can then be trapped by an iodine atom. To apply this to the synthesis of this compound, one could envision starting with a derivative of 6-aminohexanoic acid.

The Barton reaction , or more specifically the Barton decarboxylation, generates an alkyl radical from a carboxylic acid via a thiohydroxamate ester (Barton ester). This radical can be trapped by an iodine source. Starting from a suitable dicarboxylic acid monoester, this method could potentially yield an iodo-ester.

More contemporary approaches to radical C-H iodination often employ N-iodoamides or other sources of iodine radicals under photochemical or thermal conditions. These methods can offer improved efficiency and milder reaction conditions compared to the classical named reactions. For instance, the direct iodination of alkanes using N-iodoamides has been shown to be effective for various cyclic and acyclic alkanes. While specific examples for the selective iodination of methyl hexanoate at the C6 position are not abundant, the principles of these reactions suggest their potential applicability.

| Radical Reaction | Precursor | Key Intermediate | Iodine Source |

| Hofmann-Löffler-Freytag | N-Haloamine derivative of 6-aminohexanoate | Nitrogen-centered radical, then alkyl radical | I2 |

| Barton Reaction | Thiohydroxamate ester of a dicarboxylic acid monoester | Alkyl radical | I2 or other iodine donor |

| Modern C-H Iodination | Methyl hexanoate | Alkyl radical | N-Iodoamides, I2/oxidant |

Novel and Green Synthetic Pathways

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions, aligning with the principles of green chemistry. The synthesis of this compound can be significantly expedited using microwave irradiation, particularly through nucleophilic substitution reactions.

A prominent example is the microwave-assisted Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide. For the synthesis of this compound, this would typically involve reacting methyl 6-bromohexanoate or methyl 6-chlorohexanoate with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. Microwave irradiation can dramatically reduce the reaction time from hours to minutes. The choice of solvent is crucial, with polar aprotic solvents like acetone or dimethylformamide being commonly employed to facilitate the dissolution of the iodide salt and promote the SN2 mechanism. The efficiency of microwave heating is dependent on the dielectric properties of the reactants and the solvent.

| Precursor | Reagent | Solvent | Reaction Time (Microwave) | Yield |

| Methyl 6-bromohexanoate | NaI | Acetone | 5-15 min | High |

| Methyl 6-chlorohexanoate | KI | DMF | 10-20 min | Good |

Exploration of Catalyst Systems in C-I Bond Formation

The direct catalytic formation of C-I bonds from unactivated C-H bonds is a highly sought-after transformation in organic synthesis. While stoichiometric methods have been more common, recent research has focused on the development of catalytic systems to achieve this transformation more efficiently and with greater selectivity.

For the synthesis of this compound, this would involve the selective iodination of the terminal methyl group of a precursor like methyl heptanoate, or more challenging, the selective iodination of the C6 position of methyl hexanoate. Transition metal catalysis, particularly with palladium, has shown promise in directed C-H activation and subsequent halogenation. By employing a directing group, it is possible to achieve regioselective iodination of C(sp³)–H bonds. While examples specific to long-chain esters are still emerging, the general principles are applicable.

Copper-catalyzed systems have also been explored for C-H iodination. These systems often utilize molecular iodine in the presence of a copper catalyst and an oxidant. The catalyst facilitates the generation of a more reactive iodine species, which can then participate in the C-H iodination. The development of ligands that can control the regioselectivity of such reactions is an active area of research.

Hypervalent iodine reagents, while often used stoichiometrically, can also be used in catalytic amounts in the presence of a suitable co-oxidant. These reagents can mediate the iodination of unactivated C-H bonds under mild conditions.

Chiral Synthesis and Stereoselective Preparation

The synthesis of chiral and stereochemically defined iodoalkanes is of significant interest, particularly for applications in medicinal chemistry and materials science. While this compound itself is achiral, the principles of chiral synthesis and stereoselective preparation are relevant for the synthesis of more complex, related structures.

The development of enantioselective C-H iodination reactions represents a frontier in this field. Palladium catalysis has been at the forefront of these efforts. By using chiral ligands, it is possible to achieve the enantioselective iodination of prochiral C-H bonds. These reactions often rely on a directing group to position the catalyst in proximity to the target C-H bond, allowing the chiral ligand to effectively control the stereochemical outcome of the iodination. For instance, palladium-catalyzed enantioselective C-H iodination has been successfully applied to the synthesis of chiral diarylmethylamines. Adapting such methodologies to aliphatic esters presents a significant challenge due to the lower reactivity of C(sp³)–H bonds and the potential for competing reactions.

Another approach to chiral iodoalkanes involves the use of chiral hypervalent iodine reagents. These reagents can be designed to deliver an iodine atom to a substrate in a stereoselective manner. While this area is still developing, it holds promise for the synthesis of enantioenriched iodo-containing molecules.

Derivatization in the Synthesis of Chiral Synthons

The derivatization of molecules is a fundamental strategy in asymmetric synthesis, allowing for the transformation of achiral or racemic starting materials into valuable chiral synthons. Chiral synthons are building blocks that contain one or more stereocenters, which are then incorporated into a larger target molecule. In this context, this compound serves as a versatile precursor that can be derivatized using chiral auxiliaries to guide the stereochemical outcome of subsequent reactions.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate. wikipedia.orgyoutube.com This process creates a new, diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereoselectivity of a reaction at a different site on the substrate, often through steric hindrance or specific conformational locking. youtube.comyork.ac.uk After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

One of the most well-established methods applicable to a system like this compound is the use of Evans's oxazolidinone auxiliaries for asymmetric α-alkylation. york.ac.uk In a hypothetical application, the ester group of this compound would first be converted to an N-acyl oxazolidinone. This derivatization step creates the chiral intermediate. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which is stabilized by chelation with the lithium ion. youtube.com The subsequent alkylation reaction with an electrophile would proceed with high diastereoselectivity, as the bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. youtube.comyork.ac.uk

Another approach involves derivatizing the terminal iodo group. For instance, the iodo- group can be substituted by a nucleophile attached to a chiral directing group. This strategy places the chiral influence at the other end of the molecule, which can be advantageous for controlling stereochemistry in cyclization reactions or other transformations where the terminal position is key. The principles of derivatization are also applied in analytical chemistry to separate and identify chiral molecules, such as organic acids, by reacting them with a chiral reagent to form diastereomers that can be separated chromatographically. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Substrate |

|---|---|---|

| Evans's Oxazolidinones | Aldol Reactions, Alkylations, Acylations | Carboxylic Acid Derivatives |

| 8-Phenylmenthol | Ene Reactions, Diels-Alder Reactions | Acrylates, Glyoxylates |

| Pseudoephedrine Amides | Asymmetric Alkylation | Carboxylic Acid Derivatives |

Asymmetric Induction in Related Iodoalkane Ester Systems

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereoisomer over another during a chemical reaction. wikipedia.orgyoutube.com This phenomenon is the cornerstone of asymmetric synthesis. msu.edu The induction can be categorized based on the source of the chiral information. wikipedia.orgyoutube.com

Internal Asymmetric Induction: A pre-existing stereocenter within the substrate molecule influences the creation of a new stereocenter. wikipedia.org

Relayed Asymmetric Induction: Chiral information is introduced and later removed, often through the use of a chiral auxiliary. wikipedia.org

External Asymmetric Induction: A chiral catalyst or reagent that is not covalently bonded to the substrate creates a chiral environment for the reaction. wikipedia.org

In systems related to iodoalkane esters, asymmetric induction can be achieved through various mechanisms. The presence of the iodine atom, a large and polarizable substituent, can exert significant steric and electronic effects that influence the trajectory of an approaching nucleophile or the conformation of a transition state.

For reactions occurring at a carbon adjacent (alpha) to the ester carbonyl, established models like Cram's rule and the Felkin-Anh model help predict the stereochemical outcome. wikipedia.org These models consider the steric bulk of the substituents around the chiral center. In a chelation-controlled reaction, a Lewis acid can coordinate to both the carbonyl oxygen and another Lewis basic atom (like the oxygen of a methoxy (B1213986) group or a halide), locking the molecule into a rigid conformation and leading to a predictable "anti-Felkin" product. wikipedia.org

When considering the iodoalkane portion of the molecule, asymmetric induction can be critical in reactions such as nucleophilic substitution or addition to a double bond further down the carbon chain. For example, if a chiral center already exists within the iodoalkane ester system, it can direct the facial selectivity of reactions like epoxidation or dihydroxylation on a remote double bond. The molecule will adopt a preferred conformation to minimize steric strain, exposing one face of the double bond to the reagent more than the other.

Furthermore, the use of chiral catalysts is a powerful method for achieving asymmetric induction in reactions involving iodoalkanes. york.ac.uk For instance, carbohydrate-based crown ethers have been shown to generate asymmetric induction in various reactions. mdpi.com In a phase-transfer catalyzed reaction, a chiral catalyst could form a complex with a reactant, shuttling it into the organic phase to react with the iodoalkane ester substrate in a stereocontrolled manner.

Table 2: Key Factors Influencing Asymmetric Induction

| Factor | Description | Example |

|---|---|---|

| Steric Effects | The non-bonded interactions between atoms or groups. Larger groups will direct incoming reagents to the opposite, less hindered face. | In the Felkin-Anh model, the largest substituent orients itself away from the nucleophile's trajectory. |

| Electronic Effects | The influence of electronegative atoms or electron-withdrawing/donating groups on the transition state geometry and stability. | An electronegative substituent may align anti-periplanar to the incoming nucleophile to minimize dipole interactions. |

| Chelation | The formation of a ring structure between a Lewis acid and two Lewis basic sites on the substrate, creating a rigid conformation. | A Lewis acid coordinating to a carbonyl and an α-alkoxy group, leading to high diastereoselectivity in nucleophilic addition. |

| Catalyst Structure | The three-dimensional structure of a chiral catalyst creates a chiral pocket or environment that forces the substrate to react in a specific orientation. | Sharpless asymmetric epoxidation, where the chiral tartrate ligand dictates the face of the double bond that is epoxidized. |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Iodohexanoate

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine in methyl 6-iodohexanoate is electrophilic due to the polarity of the C-I bond. This allows it to undergo nucleophilic substitution, where an electron-rich species displaces the iodide ion, which is an excellent leaving group. These reactions typically proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. studylib.net

This compound reacts with tertiary amines to form quaternary ammonium salts. This transformation, known as the Menschutkin reaction, is a classic example of an SN2 reaction. studylib.net The reaction involves the direct alkylation of the amine, where the nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the carbon bearing the iodine atom. This process occurs in a single, concerted step, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-iodine bond. studylib.net

The general reaction can be summarized as follows:

R₃N + ICH₂(CH₂)₄CO₂CH₃ → [R₃N⁺CH₂(CH₂)₄CO₂CH₃]I⁻

The rate of this reaction is influenced by the solvent, with polar solvents generally accelerating the process by stabilizing the charged transition state. studylib.net This method provides a straightforward route to synthesizing functionalized quaternary ammonium compounds, which have applications in various fields, including as phase-transfer catalysts and surfactants. Simple amines can be converted to the necessary quaternary ammonium salts through this process of exhaustive alkylation. harvard.edu

Table 1: Examples of Quaternary Ammonium Salt Formation

| Amine Nucleophile | Product |

|---|---|

| Trimethylamine | [6-(Methoxycarbonyl)hexyl]trimethylammonium iodide |

| Triethylamine | [6-(Methoxycarbonyl)hexyl]triethylammonium iodide |

| Pyridine | 1-[6-(Methoxycarbonyl)hexyl]pyridinium iodide |

Similar to the formation of quaternary ammonium salts, this compound is an effective agent for the N-alkylation of nitrogen-containing heterocycles. Aromatic heterocyclic compounds such as indoles, pyrroles, and imidazoles possess a nucleophilic nitrogen atom that can displace the iodide. wikipedia.org This reaction is a fundamental method for modifying the properties of these heterocycles and synthesizing more complex molecules.

For instance, in the presence of a base to deprotonate the N-H group (if present), heterocycles like indole or benzimidazole can be readily alkylated. The reaction provides a convenient and efficient means for the selective N-alkylation of N-acidic heterocyclic compounds. wikipedia.org The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated in heterocycles with multiple nitrogens, like imidazole) can often be controlled by the choice of reaction conditions. Researchers have developed analysis protocols utilizing ¹H-¹⁵N HMBC and ¹H-¹³C HMBC NMR spectra to unambiguously diagnose the occurrence of N-alkylation in these systems. wikipedia.org

This compound can participate in carbon-carbon bond-forming reactions with organometallic reagents. A prominent example is the Corey-House synthesis, which utilizes a lithium dialkylcuprate(I) ate complex, also known as a Gilman reagent (R₂CuLi). wikipedia.orgbyjus.com These reagents are effective for coupling with alkyl halides to form new alkanes. byjus.com

The reaction involves the nucleophilic attack of the organocuprate on the electrophilic carbon of the iodoester. This process is believed to proceed through an SN2-like mechanism, which involves oxidative addition to the copper center to form a transient copper(III) intermediate, followed by reductive elimination to yield the coupled product and regenerate a copper(I) species. wikipedia.org

R₂CuLi + ICH₂(CH₂)₄CO₂CH₃ → RCH₂(CH₂)₄CO₂CH₃ + RCu + LiI

This reaction is highly valued in organic synthesis because it works efficiently with primary alkyl iodides and tolerates a variety of functional groups, such as the ester moiety in this compound. wikipedia.orgresearchgate.net Unlike organolithium or Grignard reagents, which are highly reactive towards esters, the softer Gilman reagents are more selective, making them ideal for this type of transformation. masterorganicchemistry.comyoutube.com The general reactivity of electrophiles towards lithium diorganocopper reagents follows the order: acid chlorides > aldehydes > epoxides > iodides > bromides > ketones > esters. mdma.ch

Radical Reactions and Bond Homolysis

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage, where the two electrons in the bond are distributed evenly between the carbon and iodine atoms, forming a carbon-centered radical and an iodine radical. This process is the basis for its participation in radical reactions.

Alkyl iodides are known participants in free-radical chain reactions, which consist of initiation, propagation, and termination steps. researchgate.netmasterorganicchemistry.com

Initiation: The process can be initiated by heat or light (photolysis), which provides the energy to break the C-I bond, generating the initial radicals. ICH₂(CH₂)₄CO₂CH₃ --(heat or hv)--> •CH₂(CH₂)₄CO₂CH₃ + I•

Propagation: The generated carbon-centered radical can then react with other molecules in a chain-propagating sequence. For example, it could add across an alkene double bond, generating a new radical which can then abstract an iodine atom from another molecule of this compound, propagating the chain. •CH₂(CH₂)₄CO₂CH₃ + H₂C=CHR → CH₃O₂C(CH₂)₅CH₂CHR• CH₃O₂C(CH₂)₅CH₂CHR• + ICH₂(CH₂)₄CO₂CH₃ → ICH₂CHR(CH₂)₅CO₂CH₃ + •CH₂(CH₂)₄CO₂CH₃

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. masterorganicchemistry.com 2 •CH₂(CH₂)₄CO₂CH₃ → CH₃O₂C(CH₂)₁₀CO₂CH₃

These chain processes are fundamental in various synthetic transformations, including certain types of polymerizations and addition reactions. researchgate.net

The formation of the 6-(methoxycarbonyl)hexyl radical from this compound is a key step in initiating radical reactions. The homolysis of the carbon-iodine bond is facilitated by its relatively low bond dissociation energy compared to other carbon-halogen bonds. This cleavage can be induced under several conditions:

Photochemical Methods: Irradiation with ultraviolet (UV) light can provide the necessary energy to induce homolytic fission of the C-I bond. unacademy.com

Thermal Methods: At elevated temperatures, the C-I bond can break, although this may require high temperatures that could affect other functional groups in the molecule.

Radical Initiators: Reagents such as azobisisobutyronitrile (AIBN) or peroxides can be used to generate radicals that then abstract the iodine atom from this compound, producing the desired carbon-centered radical in a chain transfer process.

Once generated, this carbon-centered radical is a reactive intermediate that can be trapped by various radical acceptors or participate in intramolecular reactions, such as cyclization, if structurally appropriate.

Table 2: Methods for Generating Carbon-Centered Radicals from Alkyl Iodides

| Method | Description | Conditions |

|---|---|---|

| Photolysis | Direct irradiation with light to induce C-I bond homolysis. | UV light |

| Thermolysis | Application of heat to overcome the bond dissociation energy. | High temperature |

| Radical Initiators | Use of a compound (e.g., AIBN) that easily forms radicals, which then abstract the iodine atom. | Moderate heat (e.g., 80 °C for AIBN) |

| Electron Transfer | Reduction with a single-electron donor (e.g., samarium(II) iodide) to form a radical anion, which then loses an iodide ion. | SmI₂, THF |

Derivatization via Ester Functionality

The ester group in this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily involve the cleavage of the acyl-oxygen bond and subsequent substitution, enabling the synthesis of a range of derivatives.

The conversion of this compound to 6-iodohexanoic acid can be achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

The general mechanism is as follows:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species with a negatively charged oxygen is formed.

Elimination of Leaving Group: The intermediate collapses, and the methoxide ion is expelled.

Deprotonation: The newly formed carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.

Protonation: Addition of a strong acid in a separate workup step protonates the carboxylate to give the final carboxylic acid product.

Studies on the base hydrolysis of a similar compound, methyl 6-aminohexanoate, provide insight into the reaction kinetics, with a determined second-order rate constant (kOH) of 0.148 L mol⁻¹ s⁻¹ for the free ester.

Acid-Catalyzed Hydrolysis:

Alternatively, hydrolysis can be performed under acidic conditions, typically by heating the ester in the presence of a strong acid (like H₂SO₄ or HCl) and excess water. youtube.com This reaction is an equilibrium process. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the catalyst is regenerated. youtube.com To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used. google.com

Table 1: Comparison of Hydrolysis Methods for this compound

| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Catalyst | Strong Base (e.g., NaOH, KOH) masterorganicchemistry.com | Strong Acid (e.g., H₂SO₄, HCl) youtube.com |

| Mechanism | Nucleophilic acyl substitution (BAc2) stackexchange.com | Reversible nucleophilic acyl substitution |

| Key Intermediate | Tetrahedral intermediate youtube.com | Protonated tetrahedral intermediate |

| Reversibility | Irreversible masterorganicchemistry.com | Reversible |

| Final Product | Carboxylate salt (requires acidification) youtube.com | Carboxylic acid |

| Driving Force | Favorable deprotonation of the carboxylic acid masterorganicchemistry.com | Use of excess water google.com |

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other esters, such as ethyl 6-iodohexanoate, through this reaction. Like hydrolysis, transesterification can be catalyzed by either acids or bases. wikipedia.org

Base-Catalyzed Transesterification:

In this method, a catalytic amount of a strong base, such as an alkoxide (e.g., sodium ethoxide for conversion to an ethyl ester), is used. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral intermediate. youtube.comresearchgate.net This intermediate then expels the methoxide ion to yield the new ester. youtube.com The reaction is an equilibrium, and to favor the formation of the desired product, the alcohol corresponding to the new ester (e.g., ethanol) is often used as the solvent in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

Under acidic conditions, a protic acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by an alcohol. masterorganicchemistry.com The alcohol (e.g., ethanol) attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfers, methanol is eliminated, and the new ester is formed. This is also an equilibrium process, driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com

Table 2: Transesterification of this compound with Ethanol

| Parameter | Base-Catalyzed | Acid-Catalyzed |

| Catalyst | Sodium Ethoxide (NaOEt) masterorganicchemistry.com | Sulfuric Acid (H₂SO₄) wikipedia.org |

| Nucleophile | Ethoxide ion (EtO⁻) youtube.com | Ethanol (EtOH) |

| Reaction Conditions | Ethanol as solvent (in excess) masterorganicchemistry.com | Ethanol as solvent (in excess) masterorganicchemistry.com |

| Product | Ethyl 6-iodohexanoate | Ethyl 6-iodohexanoate |

| Byproduct | Methanol | Methanol |

Oxidative Transformations

The oxidation of this compound can potentially occur at the iodo-substituted carbon. The oxidation of iodoalkanes typically involves the removal of an electron from a non-bonding orbital of the iodine atom. oreilly.com This process leads to the formation of a radical-cation. researchgate.net

This radical-cation intermediate is generally unstable and can undergo cleavage of the carbon-halogen bond to form a carbocation and a halogen atom. researchgate.net The resulting carbocation can then react further, for instance, with nucleophilic solvents present in the reaction mixture, to yield a variety of products. The ester functionality itself is generally stable to these specific oxidative conditions that target the C-I bond.

Functional Group Interconversions and Transformations

A significant transformation of this compound involves the replacement of the iodine atom with fluorine to synthesize fluoroalkanoic acid derivatives. This is a classic example of a Finkelstein reaction, which is a type of nucleophilic substitution.

The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group. studymind.co.uk This facilitates nucleophilic substitution reactions. In this case, a fluoride source, such as an alkali metal fluoride (e.g., potassium fluoride), acts as the nucleophile. The fluoride ion attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step (SN2 mechanism). libretexts.org

The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile, which can solvate the cation of the fluoride salt but does not strongly solvate the fluoride anion, thus enhancing its nucleophilicity. libretexts.org The product of this reaction is methyl 6-fluorohexanoate. This derivative can then be hydrolyzed, as described in section 3.3.1, to yield 6-fluorohexanoic acid. smolecule.comresearchgate.net

Table 3: Synthesis of Methyl 6-Fluorohexanoate

| Reactant | Reagent | Solvent | Mechanism | Product |

| This compound | Potassium Fluoride (KF) | Acetone or Acetonitrile | SN2 (Finkelstein Reaction) libretexts.org | Methyl 6-fluorohexanoate |

Conversion to Peroxy Esters

The conversion of primary alkyl iodides, such as this compound, to peroxy esters is a challenging transformation. Direct nucleophilic substitution of the iodide with a peroxy acid or its salt is often inefficient for simple primary alkyl halides.

One investigated approach for the synthesis of peroxy esters involves the reaction of an alkyl halide with a peroxyacid in the presence of a silver salt. However, this method has been reported to be unsuccessful for the preparation of simple primary peroxy esters. While it can be effective for producing tertiary, allylic, and benzylic peroxy esters through a mechanism involving carbocation intermediates, it does not yield the desired product with primary alkyl halides.

An alternative strategy for forming the O-O bond is through the alkylation of hydroperoxides. For instance, primary iodides can be reacted with 1,1-dihydroperoxides in the presence of silver oxide (Ag₂O) to form bisperoxyacetals. These intermediates can then be hydrolyzed to yield primary alkyl hydroperoxides. While this method successfully forms a carbon-oxygen bond with a peroxide group, it leads to the synthesis of alkyl hydroperoxides rather than peroxy esters. The reaction of a primary bromide under these conditions was reported to be unsuccessful, and the use of bases like cesium hydroxide or cesium carbonate with a primary iodide led to decomposition.

The direct analogue of the Williamson ether synthesis, where a peroxycarboxylate anion would act as a nucleophile to displace the iodide from this compound, is not a commonly reported or high-yielding method for the synthesis of primary alkyl peroxy esters. The most prevalent methods for peroxy ester synthesis typically involve the acylation of hydroperoxides with acyl chlorides or anhydrides.

Due to the limited success of direct conversion from primary alkyl iodides, the synthesis of a peroxy ester from this compound would likely necessitate a multi-step synthetic route. This could involve, for example, the conversion of the iodide to an alcohol, followed by esterification with a peroxy acid, or other indirect methods. However, a direct, one-step conversion to a peroxy ester from this compound via nucleophilic substitution remains a scientifically challenging endeavor with limited documented success in the chemical literature.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Molecules

Methyl 6-iodohexanoate provides a six-carbon chain that can be readily incorporated into larger molecules, making it an important building block for a variety of biologically active compounds.

The utility of this compound as a synthetic intermediate is demonstrated in its conversion to other functionalized molecules. For instance, it is a key starting material in the preparation of methyl 6-(bis(2-hydroxyethyl)amino)hexanoate. This transformation is achieved through a nucleophilic substitution reaction with diethanolamine. In this reaction, the iodide, a good leaving group, is displaced by the secondary amine of diethanolamine.

Another notable application is the synthesis of methyl 6-thiahexanoate. This conversion is accomplished by reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide. These derivatives are of interest in various fields of chemical and biological research due to the introduction of new functional groups that can alter the molecule's properties and biological activity.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Diethanolamine | Methyl 6-(bis(2-hydroxyethyl)amino)hexanoate |

| This compound | Sodium hydrosulfide | Methyl 6-thiahexanoate |

While direct synthesis of N-substituted cyclopentanediols from this compound is not extensively documented, its structure is amenable to radical cyclization reactions to form cyclopentane rings. A well-established method for such transformations is the samarium(II) iodide-mediated radical cyclization of ω-iodoalkyl esters. In this type of reaction, the carbon-iodine bond undergoes a single-electron reduction by samarium(II) iodide to generate a radical intermediate. This radical can then attack the ester carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring.

Subsequent chemical modifications of the resulting cyclopentane derivative, such as reduction and amination, could theoretically lead to the formation of N-substituted cyclopentanediols. This synthetic strategy highlights the potential of this compound as a precursor for cyclic structures, which are common motifs in many biologically active natural products and synthetic compounds.

The terminal iodide of this compound makes it a suitable reagent for the N-alkylation of amines, including the side-chain amino group of lysine residues in peptides. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom attached to the iodine, displacing the iodide ion and forming a new carbon-nitrogen bond.

This type of modification is valuable in peptide chemistry for introducing a linker or a functional group at a specific lysine residue. The resulting lysine derivative, with an extended and functionalized side chain, can be used to alter the biological properties of the peptide, such as its binding affinity, stability, or pharmacokinetic profile. The ester group at the end of the alkyl chain can be further modified, providing additional opportunities for conjugation or derivatization.

Role in Radiolabeling and Tracers for Research Imaging

The presence of an iodine atom in this compound makes it a particularly useful precursor for the synthesis of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

In the field of nuclear medicine, fatty acids labeled with positron-emitting radionuclides, such as Carbon-11, are used as tracers to study myocardial metabolism. While direct radiolabeling of this compound with a positron emitter is not a common strategy, its non-radioactive iodo-analogue structure is highly relevant. The synthesis of ¹¹C-labeled fatty acids often involves the reaction of a suitable precursor with a ¹¹C-labeling agent, such as [¹¹C]methyl iodide or [¹¹C]carbon dioxide. The stable, non-radioactive version, this compound, serves as an essential reference compound and a platform for developing new synthetic methodologies for these radiotracers.

The development of such tracers allows for the non-invasive visualization and quantification of metabolic processes in the body, which is crucial for the diagnosis and understanding of various diseases, particularly cardiovascular conditions.

ω-Iodo fatty acid analogs are a class of compounds used in biomedical research to probe fatty acid metabolism and transport. This compound serves as a fundamental structural motif for the design and synthesis of these research tools. By modifying the chain length and introducing other functional groups, researchers can develop a variety of probes with different metabolic fates.

For SPECT imaging, fatty acids are often labeled with Iodine-123, a gamma-emitting radionuclide. The development of ¹²³I-labeled fatty acids, including methyl-branched analogs, has been a significant area of research for myocardial imaging. These tracers provide valuable information about myocardial viability and metabolism, which can be different from blood flow information obtained with other imaging agents. The synthesis of these complex tracers often involves multi-step sequences where a precursor with a similar iodo-alkyl ester structure to this compound is a key intermediate.

| Imaging Technique | Application | Relevance of this compound |

|---|---|---|

| PET | Myocardial Metabolism Studies | Serves as a structural model and precursor for developing syntheses of ¹¹C-labeled fatty acid tracers. |

| SPECT | Myocardial Viability and Metabolism Imaging | Acts as a foundational structure for the design and synthesis of ω-¹²³I-iodo fatty acid analogs. |

Utility in Material Science Precursor Development

The bifunctional nature of this compound also lends itself to applications in material science, particularly in the synthesis of specialized monomers and polymer building blocks.

Synthetic polymers are fundamental to modern life, and their properties are dictated by the monomer units that constitute their structure. The development of new monomers with specific functionalities is an ongoing area of research.

Analytical Methodologies and Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds derived from Methyl 6-iodohexanoate. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For derivatives of this compound, ¹H NMR provides precise information about the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, triplet), and integration (relative number of protons) of each peak are used to piece together the molecular structure.

For instance, in a typical reaction where the iodine atom of this compound is substituted, ¹H NMR can confirm the success of the transformation. The characteristic triplet signal for the methylene (B1212753) group adjacent to the iodine (–CH₂–I) at approximately 3.2 ppm would disappear or shift significantly upon substitution. Concurrently, new signals corresponding to the protons in the newly introduced functional group would appear, confirming the formation of the desired derivative.

Furthermore, NMR is a powerful tool for real-time reaction monitoring. By acquiring spectra of the reaction mixture at various time intervals, chemists can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions and the determination of reaction kinetics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | a | ~3.67 | Singlet |

| -CH₂-I | f | ~3.20 | Triplet |

| -C(=O)-CH₂- | c | ~2.32 | Triplet |

| -CH₂- | d, e | 1.40 - 1.85 | Multiplet |

| Chemical shifts are relative to TMS (tetramethylsilane) and can vary based on the solvent and concentration. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. When a molecule like this compound or its derivative is ionized in a mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ions are often energetically unstable and break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound (Molecular Weight: 256.09 g/mol ), key fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): Resulting in a fragment ion at m/z 225.

Loss of the entire methoxycarbonyl group (-COOCH₃): Leading to a fragment at m/z 197.

Cleavage of the carbon-iodine bond: This can result in the loss of an iodine radical (I•), giving a peak at m/z 129, or the formation of an iodine cation (I⁺) at m/z 127.

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group can produce an acylium ion [CH₃OCO(CH₂)₄]⁺ at m/z 129. libretexts.orgmiamioh.edu

Alkyl chain fragmentation: The aliphatic chain can fragment, typically losing neutral alkene fragments. whitman.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₁₃IO₂]⁺ | 256 |

| [M - •OCH₃]⁺ | [C₆H₁₀IO]⁺ | 225 |

| [M - •I]⁺ | [C₇H₁₃O₂]⁺ | 129 |

| [I]⁺ | I⁺ | 127 |

| [CH₃OOC(CH₂)₄]⁺ | C₆H₉O₂⁺ | 129 |

| [CH₃OCO]⁺ | C₂H₃O₂⁺ | 59 |

| m/z = mass-to-charge ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. specac.com When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. libretexts.org An IR spectrum plots the transmittance of light versus its wavenumber (cm⁻¹).

For this compound, the IR spectrum would display characteristic absorption bands that confirm its identity:

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl group in the ester functionality. specac.com

C-O Stretch: The C-O single bonds of the ester group will show strong absorptions in the 1000-1300 cm⁻¹ region. specac.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of C-H bonds in the aliphatic (sp³ hybridized) chain. uomustansiriyah.edu.iq

C-I Stretch: The carbon-iodine bond stretch appears at a low frequency, typically in the 500-600 cm⁻¹ range. This peak is located in the fingerprint region of the spectrum and can sometimes be difficult to assign definitively. uhcl.edu

When this compound is converted into a derivative, the IR spectrum will reflect the change in functional groups. For example, if the iodide is replaced by an azide (B81097) group, a new, strong, and sharp peak would appear around 2100 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Alkyl Iodide | C-I Stretch | 500 - 600 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For this compound and its reaction products, both gas and liquid chromatography are routinely employed.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an ideal method for separating and analyzing volatile compounds. nih.gov Since this compound and many of its precursors and derivatives are sufficiently volatile, GC is an excellent tool for assessing sample purity. restek.comresearchgate.net

In a GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Compounds that are more volatile or have weaker interactions with the stationary phase travel through the column faster and are detected first.

A GC analysis of a pure sample of this compound would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or byproducts. By coupling the gas chromatograph to a mass spectrometer (GC-MS), each separated component can be identified based on its mass spectrum, providing a powerful tool for both qualitative and quantitative analysis of reaction mixtures. nih.govnih.gov

Table 4: Illustrative Gas Chromatography Data for Purity Assessment

| Peak Number | Retention Time (min) | Relative Area (%) | Tentative Identification |

| 1 | 8.5 | 2.1 | Solvent (e.g., Hexane) |

| 2 | 12.3 | 4.5 | Unreacted Starting Material |

| 3 | 14.7 | 92.8 | This compound (Product) |

| 4 | 16.1 | 0.6 | Byproduct |

| Retention times and relative areas are hypothetical and depend on the specific GC conditions (e.g., column type, temperature program). |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, making it a complementary technique to GC.

In reversed-phase HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

HPLC is exceptionally well-suited for monitoring the progress of a chemical reaction. Small aliquots of the reaction mixture can be withdrawn at different times, diluted, and injected into the HPLC system. The resulting chromatograms allow for the quantification of both the disappearance of reactants and the appearance of products. This data is crucial for determining reaction endpoints and calculating yields. Furthermore, preparative HPLC can be used to isolate and purify the desired product from the final reaction mixture on a larger scale.

Table 5: Example of HPLC Data for Monitoring a Reaction to Form a Derivative

| Time (hours) | Reactant Peak Area (%) | Product Peak Area (%) |

| 0 | 99.5 | 0.5 |

| 1 | 75.2 | 24.8 |

| 2 | 48.9 | 51.1 |

| 4 | 15.6 | 84.4 |

| 6 | 2.3 | 97.7 |

| Peak areas are relative percentages of the total integrated area of relevant peaks and are hypothetical. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound. rochester.eduquora.com Its simplicity, speed, and low cost make it an invaluable tool in the synthetic chemistry laboratory for qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture. ukessays.comyoutube.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a solid support. quora.com The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. quora.com

In a typical reaction to synthesize this compound, for instance, via the esterification of 6-iodohexanoic acid, TLC can be used to track the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. A hypothetical TLC analysis of such a reaction is detailed in the interactive table below.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Starting Material (6-iodohexanoic acid) Spot | Co-spot (Starting Material + Reaction Mixture) | Reaction Mixture Spot | Product (this compound) Spot | Observations |

| 0 hr | Present | Present | Present | Absent | The reaction has just begun. Only the starting material is visible. |

| 2 hr | Present | Present | Present | Faintly Visible | Product formation is observed, while the starting material is still present. |

| 4 hr | Faintly Visible | Present | Faintly Visible | Clearly Visible | The majority of the starting material has been consumed. |

| 6 hr | Absent | Faintly Visible | Absent | Prominently Visible | The reaction is complete, with no starting material remaining. |

Note: The visibility and intensity of the spots would be observed under UV light or after staining with a suitable reagent like iodine vapor. rsc.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Different compounds will have different Rf values under the same conditions, allowing for their separation and identification. By comparing the Rf value of a spot in the reaction mixture to that of a known standard of this compound, its formation can be confirmed.

Advanced Characterization Techniques for Reaction Mechanisms

To gain a deeper understanding of the reaction mechanisms involving this compound, more sophisticated analytical techniques are employed.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms or functional groups throughout a chemical reaction, thereby providing detailed insights into the reaction mechanism. researchgate.netuea.ac.uk In the context of reactions involving this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule at specific positions. uea.ac.uk

For example, to investigate the mechanism of a nucleophilic substitution reaction where the iodide in this compound is displaced by a nucleophile, one could synthesize this compound with a ¹³C label at the carbon atom bearing the iodine. By analyzing the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the position of the ¹³C label can be determined. This would confirm whether the nucleophile attacked the expected carbon and whether any skeletal rearrangements occurred during the reaction. researchgate.net

Table 2: Hypothetical Isotopic Labeling Study for a Nucleophilic Substitution on this compound

| Labeled Reactant | Proposed Reaction | Analytical Technique | Expected Observation in Product | Mechanistic Insight |

| Methyl 6-iodo(1-¹³C)hexanoate | Substitution with Sodium Azide (NaN₃) | ¹³C NMR Spectroscopy | A distinct signal for the ¹³C-labeled carbon now bonded to the azide group. | Confirms direct displacement at the C-I bond. |

| This compound (methoxy-¹⁸O) | Hydrolysis with H₂¹⁸O | Mass Spectrometry | Incorporation of ¹⁸O into the resulting 6-iodohexanoic acid. | Elucidates the role of water in the hydrolysis mechanism. |

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov While obtaining a suitable single crystal of a liquid compound like this compound can be challenging, it is possible to determine the structure of solid derivatives or co-crystals.

For instance, if this compound is a precursor in the synthesis of a more complex, solid molecule, X-ray crystallography of the final product can confirm the connectivity and stereochemistry that resulted from the reaction. This information is crucial for understanding the regio- and stereoselectivity of the reaction.

In some cases, this compound might be co-crystallized with another molecule, such as a receptor or an enzyme, to study intermolecular interactions. The resulting crystal structure would reveal the precise binding mode and orientation of the this compound moiety within the binding site.

Table 3: Hypothetical X-ray Crystallography Data for a Derivative of this compound

| Derivative | Crystal System | Space Group | Unit Cell Dimensions | Key Structural Information Revealed |

| Product of reaction with a chiral amine | Orthorhombic | P2₁2₁2₁ | a = 10.2 Å, b = 15.5 Å, c = 8.1 Å | Confirms the absolute stereochemistry of the newly formed stereocenter. |

| Co-crystal with a macrocyclic host | Monoclinic | P2₁/c | a = 12.3 Å, b = 9.8 Å, c = 18.7 Å, β = 95.4° | Shows the inclusion of the hexanoate (B1226103) chain within the macrocyclic cavity. |

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling

Theoretical and computational approaches are becoming indispensable tools for predicting and understanding the behavior of molecules like Methyl 6-iodohexanoate. These methods provide deep insights into reaction mechanisms and molecular properties, guiding experimental design and accelerating discovery.

Computational chemistry offers powerful methods to predict how this compound will behave in new chemical reactions. The reactivity of haloalkanes is largely dictated by the strength and polarity of the carbon-halogen bond. savemyexams.com In this compound, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive and susceptible to cleavage in nucleophilic substitution reactions. savemyexams.com

Computational models, such as those based on the activation strain model and molecular orbital theory, can elucidate the energetics of reaction pathways. nih.gov These models help predict whether a reaction will proceed via an SN2 or E2 mechanism, for instance, by analyzing the transition state energies. For this compound, a primary alkyl iodide, SN2 reactions are generally favored with strong nucleophiles. libretexts.orgrsc.org

The reactivity-selectivity principle can also be computationally modeled. Less reactive reagents tend to be more selective in which hydrogen atom they abstract in radical reactions. blogspot.com While the iodine radical is generally unreactive towards alkanes, computational studies can predict the selectivity of other radical species in transformations involving the alkyl chain of this compound. blogspot.com These predictive capabilities allow chemists to design novel transformations with a higher degree of certainty, saving time and resources.

Table 1: Factors Influencing Reactivity and Selectivity in Haloalkanes

| Factor | Influence on this compound | Computational Modeling Application |

|---|---|---|

| C-X Bond Strength | The C-I bond is the weakest C-X bond, making it the most reactive site for nucleophilic substitution. savemyexams.com | Calculation of bond dissociation energies to predict reaction initiation. |

| Steric Hindrance | As a primary halide, there is low steric hindrance at the α-carbon, favoring SN2 mechanisms. studymind.co.uk | Modeling of transition state structures to determine steric accessibility. |

| Leaving Group Ability | The iodide ion (I⁻) is an excellent leaving group, facilitating both substitution and elimination reactions. | Simulation of leaving group departure and stabilization in solution. |

| Nucleophile/Base Strength | Strong, non-bulky nucleophiles favor SN2, while strong, hindered bases favor E2 elimination. libretexts.org | Calculation of reaction energy profiles for competing SN2/E2 pathways. |

The flexible six-carbon chain of this compound can adopt numerous spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's reactivity and its interaction with other molecules, such as catalysts.

Molecular dynamics (MD) simulations are a key computational tool for exploring the conformational landscape of such molecules. nih.gov By simulating the motion of atoms over time, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. For the hexanoate (B1226103) chain, staggered conformations are generally more stable than eclipsed ones, and an anti-periplanar arrangement of the terminal groups is often preferred.

These computational studies are vital for stereochemical analysis, especially when designing reactions that create new stereocenters. By understanding the preferred conformations of the starting material and the transition states, chemists can better predict and control the stereochemical outcome of a reaction, which is essential for the synthesis of complex chiral molecules. nih.gov

Development of Catalytic and Stereoselective Transformations

A major focus of modern organic synthesis is the development of highly efficient and selective catalytic reactions. For a versatile building block like this compound, this involves creating new methods for carbon-carbon and carbon-heteroatom bond formation.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of C-C bonds with high efficiency. thermofisher.com While traditionally applied to aryl and vinyl halides, recent advances have increasingly targeted the more challenging coupling of alkyl halides like this compound, which possess a C(sp³)-iodine bond. thieme-connect.comnih.gov

A key challenge with alkyl halides is the tendency for β-hydride elimination in the metal-alkyl intermediates. nih.govmdpi-res.com However, innovations in catalyst design, particularly using nickel and palladium complexes with specialized ligands, have led to significant progress. nih.govresearchgate.net For instance, nickel pincer complexes and systems with [P,S] bidentate ligands have shown high activity for Sonogashira couplings of primary alkyl iodides under mild conditions. thieme-connect.com These catalysts facilitate the coupling of the alkyl chain of this compound with terminal alkynes to form C(sp³)–C(sp) bonds. thieme-connect.com

Similarly, nickel-catalyzed Negishi cross-coupling reactions provide an efficient route to couple alkyl halides with organozinc reagents. rsc.orgnih.gov These innovations expand the synthetic utility of this compound, allowing it to be incorporated into a wider range of complex molecules. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Alkyl Iodides

| Reaction Name | Metal Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Palladium (Pd), Nickel (Ni), Copper (Cu) | Terminal Alkynes | C(sp³)–C(sp) thieme-connect.com |

| Suzuki Coupling | Palladium (Pd), Nickel (Ni) | Organoboron Reagents | C(sp³)–C(sp²) researchgate.net |

| Negishi Coupling | Palladium (Pd), Nickel (Ni) | Organozinc Reagents | C(sp³)–C(sp²) or C(sp³)–C(sp³) nih.gov |

| Heck Reaction | Palladium (Pd) | Alkenes | C(sp³)–C(sp²) ustc.edu.cnmdpi.com |

Enantioselective synthesis, the creation of specific chiral molecules, is of paramount importance, particularly in the pharmaceutical industry. techniques-ingenieur.fr Future research will focus on developing catalytic methods to transform this compound into valuable chiral derivatives.

One promising area is the use of chiral iodine-based catalysts. rsc.org Asymmetric iodine catalysis can mediate a variety of enantioselective oxidative transformations, enabling the stereoselective creation of C–O, C–C, C–N, and C-halogen bonds. rsc.orgacs.org For example, catalytic asymmetric iodoesterification reactions, which involve the intermolecular reaction of an alkene and a carboxylic acid, have been developed. rikkyo.ac.jp While distinct from using this compound as a substrate, the principles of using chiral catalysts to control the stereochemistry of reactions involving iodine are directly relevant.

Another approach involves the asymmetric transformation of derivatives of this compound. For instance, an α,β-unsaturated derivative could undergo enantioselective Michael-type cyclization reactions catalyzed by chiral thioureas to construct chiral chromanones. rsc.org The development of new chiral catalysts and reactions will enable the synthesis of a wide array of enantioenriched products from starting materials like this compound.

Integration into Flow Chemistry and Automated Synthesis

The shift towards more sustainable and efficient chemical manufacturing has spurred interest in flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability.

Reactions involving potentially hazardous intermediates or reagents are well-suited for continuous-flow systems. researchgate.net The small reaction volumes at any given time minimize risks. For transformations of this compound, flow chemistry can enable the use of higher temperatures and pressures safely, often leading to dramatically reduced reaction times and improved yields compared to batch experiments. nih.gov

Automated synthesis platforms combine robotics with flow chemistry to perform multi-step syntheses with minimal human intervention. These systems can rapidly screen different reaction conditions to find the optimal parameters for a given transformation. Integrating the synthesis of this compound derivatives into such automated platforms could accelerate the discovery of new molecules and the optimization of synthetic routes, allowing for high-throughput experimentation. researchgate.net

Exploration of New Application Domains in Chemical Biology and Materials Science

The presence of a reactive carbon-iodine bond and a modifiable ester group in this compound opens avenues for its application in the design of sophisticated, functional molecules and materials.

One promising area of exploration is in the field of stimuli-responsive materials , particularly for controlled drug delivery. The alkyl iodide moiety can serve as a key component in polymers that respond to specific biological triggers. For instance, polymers functionalized with this compound could be designed to be sensitive to the high intracellular concentration of glutathione (B108866) (GSH). rsc.orgresearchgate.net The thiol group of GSH can act as a nucleophile, displacing the iodide and cleaving the linker, thereby triggering the release of an encapsulated therapeutic agent specifically within the target cells. rsc.orgresearchgate.net This approach offers a pathway to developing more targeted and effective drug delivery systems with reduced off-target effects.

| Component | Function | Rationale for Inclusion |

|---|---|---|

| Polymer Backbone | Structural support and carrier for the drug. | Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) are often used. |

| This compound-derived Side Chain | Stimuli-responsive linker. | The C-I bond is susceptible to nucleophilic attack by intracellular glutathione, leading to cleavage and drug release. |

| Therapeutic Agent | Active drug to be delivered. | The drug is covalently attached to the polymer via the linker, ensuring it remains inactive until it reaches the target site. |

In the realm of chemical biology , this compound could be a precursor for developing novel bioconjugation reagents and chemical probes . The alkyl iodide can be converted to other functional groups, such as an azide (B81097), to participate in bioorthogonal "click" chemistry reactions. This would allow for the specific labeling and tracking of biomolecules in living systems. Furthermore, the hexanoate chain provides a flexible spacer, which can be advantageous in minimizing steric hindrance during bioconjugation reactions.

The surface functionalization of materials is another promising application domain. The reactive nature of the C-I bond allows for the grafting of this compound onto various polymer surfaces. This surface modification can be a precursor to further chemical transformations, enabling the tailoring of surface properties such as hydrophilicity, biocompatibility, or the attachment of specific biomolecules for biosensor applications.

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign processes. For this compound, this involves exploring bio-based feedstocks and employing green catalytic methods.

A significant step towards a sustainable synthesis of this compound is the use of bio-based ε-caprolactone as a starting material. rsc.org ε-Caprolactone can be produced from renewable resources such as 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from biomass. rsc.org A potential green synthetic route would involve the ring-opening of bio-based ε-caprolactone to form 6-hydroxyhexanoic acid, followed by esterification and iodination.

The iodination step, traditionally reliant on harsh reagents, can be made more sustainable through biocatalysis . The use of halogenating enzymes, such as haloperoxidases, presents a green alternative for the selective iodination of the terminal carbon of the hexanoate chain. These enzymatic reactions typically occur under mild conditions in aqueous media, significantly reducing the environmental impact compared to conventional chemical methods.

Furthermore, the esterification of 6-hydroxyhexanoic acid can be efficiently catalyzed by lipases . scielo.br Lipase-catalyzed esterification is a well-established green chemistry technique that operates under mild conditions and offers high selectivity, minimizing the formation of by-products. scielo.brnih.gov

A proposed chemoenzymatic pathway for the sustainable synthesis of this compound is outlined below:

Bio-based ε-caprolactone Production: Synthesis of ε-caprolactone from renewable feedstocks like HMF. rsc.org

Enzymatic Ring Opening: Lipase-catalyzed hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid.

Enzymatic Esterification: Lipase-catalyzed esterification of 6-hydroxyhexanoic acid with methanol (B129727) to yield methyl 6-hydroxyhexanoate (B1236181). scielo.br

Biocatalytic Iodination: Halogenase-catalyzed iodination of methyl 6-hydroxyhexanoate at the terminal position to produce this compound.

The greenness of such a synthetic route can be evaluated using various metrics, as detailed in the following table:

| Metric | Description | Advantage in the Proposed Route |

|---|---|---|

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | Enzymatic reactions are often highly selective, leading to higher atom economy. |

| E-Factor (Environmental Factor) | Ratio of the mass of waste to the mass of product. | Use of biocatalysts and renewable feedstocks is expected to significantly reduce waste generation. |

| Process Mass Intensity (PMI) | Ratio of the total mass of materials used to the mass of the final product. | Eliminating hazardous reagents and solvents, and using catalytic processes, will lower the PMI. |

The theoretical exploration of these new application domains and the development of sustainable synthetic pathways will be crucial in unlocking the full potential of this compound as a valuable chemical entity for the future.

Q & A

Basic: What are the optimized synthetic routes for Methyl 6-iodohexanoate, and how are yields influenced by reaction conditions?

This compound is synthesized via iodination of cyclohexanone derivatives. A validated method involves reacting cyclohexanone (3 mmol) with iodine (1.5 mmol) in methanol using CuCl as a catalyst and H₂O₂ as an oxidant. Key parameters include:

- Temperature : Room temperature (25°C) for 10 hours.

- Stoichiometry : Sequential addition of H₂O₂ (6 mmol initially, then 3 mmol after 10 hours) to minimize side reactions.

- Workup : Aqueous Na₂SO₃ quenching, followed by dichloromethane extraction and NaHCO₃ washing.

Yield : 78% (0.599 g) as a colorless oil .

Comparison : Alternative routes using Grignard reagents (e.g., CH₃(CH₂)₁₅MgBr) yield 72–87% for alkylation reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 3.67 ppm (OCH₃), 3.18 ppm (6-H), and 1.43–1.84 ppm (alkyl chain protons) confirm ester and iodide functional groups .

- TLC : Rf 0.82 (1:5 ethyl acetate:hexane) for purity assessment .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 256 (C₇H₁₁IO₂) validate molecular weight .